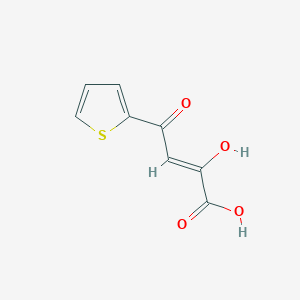

2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-4,10H,(H,11,12)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBXLUKKKPUQOZ-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C(/C(=O)O)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 4 Oxo 4 Thiophen 2 Yl but 2 Enoic Acid and Analogues

Established Synthetic Pathways to 2-Hydroxy-4-oxobut-2-enoic Acids

The synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters has been a subject of interest due to their potential as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.

Multi-Stage Synthesis from Ketones and Diethyl Oxalate (B1200264)

A primary and versatile method for the synthesis of 2-hydroxy-4-oxobut-2-enoic acids involves the Claisen condensation of a methyl ketone with diethyl oxalate. This reaction forms a key intermediate, a 2,4-dioxobutanoate, which can then be further processed to yield the desired product.

The initial step is a base-catalyzed condensation. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the methyl ketone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide group results in the formation of an ethyl 2,4-dioxo-4-arylbutanoate. The general scheme for this reaction is presented below:

Scheme 1: General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Aryl Methyl Ketone | Diethyl Oxalate | Sodium Ethoxide | Ethyl 2,4-dioxo-4-arylbutanoate |

This mixed Claisen condensation is particularly effective because diethyl oxalate cannot enolize, thus preventing self-condensation and leading to a higher yield of the desired product. The resulting β-ketoester exists in equilibrium with its enol tautomer.

The subsequent step involves the hydrolysis of the ester group to a carboxylic acid. This is typically achieved by treating the ethyl 2,4-dioxo-4-arylbutanoate with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. The final product, 2-hydroxy-4-oxo-4-arylbut-2-enoic acid, is predominantly in the more stable enol form.

Approaches for Thiophene (B33073) Moiety Integration

Gewald Reaction and its Variants for 2-Aminothiophenes (as Precursors)

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org These products serve as crucial precursors for more complex thiophene derivatives, including those with a butenoic acid moiety. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate. wikipedia.orgnih.gov This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org While the exact mechanism of sulfur addition is still under investigation, it is a key step in the formation of the thiophene ring. nih.gov

Several variations and modifications of the Gewald reaction have been developed to improve its efficiency, substrate scope, and environmental friendliness. Microwave irradiation has been shown to be beneficial, often leading to higher yields and shorter reaction times. wikipedia.orgderpharmachemica.com Additionally, solid-supported versions of the Gewald reaction have been developed, which facilitate easier product purification. umich.edu The use of different bases and catalysts, such as piperidinium (B107235) borate, has also been explored to make the reaction more efficient and environmentally benign. thieme-connect.com

The table below provides examples of different starting materials and conditions used in the Gewald reaction to produce various 2-aminothiophene precursors.

| Carbonyl Compound | α-Cyanoester/Nitrile | Base | Product |

| Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate impactfactor.org |

| Acetone | Malononitrile | Morpholine | 2-Amino-4,5-dimethylthiophene-3-carbonitrile |

| Arylacetaldehydes | Ethyl cyanoacetate | Triethylamine | 5-Aryl-2-aminothiophene derivatives organic-chemistry.org |

| Cyclopentanone | 2-(4-Oxo-4,4-dihydrothiazol-2-yl)acetonitrile | Triethylamine | Thiophene derivatives with a thiazole (B1198619) substituent scirp.org |

Strategies for Butenoic Acid Moiety Formation

Once the thiophene core is synthesized, the next critical step is the formation of the butenoic acid side chain. Several synthetic strategies can be employed for this transformation.

A useful method for the one-carbon homologation of aldehydes to carboxylic acids proceeds through trichloromethyl carbinol intermediates. organic-chemistry.orgorganic-chemistry.org This approach can be adapted to construct the butenoic acid moiety. The synthesis of the required trichloromethyl carbinols can be achieved by the reaction of an appropriate thiophene-containing aldehyde with chloroform (B151607) in the presence of a base. organic-chemistry.org More advanced methods allow for the one-pot synthesis of trichloromethyl carbinols from primary alcohols.

Upon formation, the alkenyl trichloromethyl carbinol can be converted to the corresponding carboxylic acid. This transformation can be achieved through a Jocic-type reaction, where the carbinol is treated with a base, leading to the formation of a gem-dichloroepoxide intermediate. This reactive intermediate can then undergo further reactions to yield the desired butenoic acid derivative. ua.edu

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, and its modifications are particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgpsiberg.com The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with malonic acid in the presence of a basic solvent like pyridine, often with a catalytic amount of piperidine. organic-chemistry.orgnih.gov This reaction is typically followed by decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.orgnih.gov

In the context of synthesizing 2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid, a thiophene-containing aldehyde or ketone could be reacted with a suitable active methylene (B1212753) compound under Knoevenagel-Doebner conditions to construct the butenoic acid framework. The choice of reactants and conditions can influence the stereoselectivity of the resulting double bond, with the E-isomer often being the thermodynamically favored product. nih.gov

The following table illustrates the general scheme of the Doebner-Knoevenagel condensation.

| Aldehyde/Ketone | Active Methylene Compound | Base/Solvent | Product Type |

| Aromatic Aldehyde | Malonic acid | Pyridine/Piperidine | α,β-Unsaturated carboxylic acid organic-chemistry.orgnih.gov |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid wikipedia.org |

The synthesis of 2,4-dioxobutanoic acid derivatives provides another pathway to the target molecule. These compounds contain the core structure of the butenoic acid side chain. Research has shown that derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid can be synthesized. researchgate.net These compounds are obtained through the decyclization of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which are themselves formed from the intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids. researchgate.net This highlights a synthetic route where the butenoic acid moiety is built upon a pre-existing aminothiophene structure.

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. derpharmachemica.comresearchgate.net The synthesis of thiophene derivatives, including the target compound, has benefited from the application of these principles.

In the context of the Gewald reaction, several green improvements have been reported. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. derpharmachemica.com The use of more environmentally benign solvents, or even solvent-free conditions, is another key aspect of green synthetic design. mdpi.comrsc.org For example, mechanochemistry, using high-speed ball milling, has been successfully applied to the Gewald reaction, allowing it to be performed without a solvent and under aerobic conditions. mdpi.com Furthermore, the use of recyclable catalysts, such as sodium aluminate, aligns with the principles of green chemistry by reducing waste. acs.org

The development of synthetic routes in aqueous media is another significant advancement. Copper-catalyzed C-S coupling reactions have been successfully performed in water, which is an environmentally friendly solvent. rsc.org Palladium-catalyzed direct C-H arylation of thiophene derivatives has also been achieved in water, including the use of industrial wastewater, demonstrating a virtuous application of green chemistry principles. unito.it

The table below highlights some green chemistry approaches applied to the synthesis of thiophene derivatives.

| Synthetic Method | Green Chemistry Principle | Advantages |

| Gewald Reaction | Microwave-assisted synthesis | Reduced reaction time, improved yields derpharmachemica.com |

| Gewald Reaction | Solvent-free mechanochemistry | Elimination of solvent, aerobic conditions mdpi.com |

| Gewald Reaction | Use of recyclable catalyst (NaAlO2) | Reduced waste, cost-effective acs.org |

| C-S Coupling | Aqueous two-phase system | Use of water as a solvent bohrium.com |

| C-H Arylation | Reaction in water | Environmentally benign solvent unito.it |

Solvent-Free Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating volatile organic compounds. These reactions are often conducted by grinding solid reactants together, sometimes with a solid catalyst, a technique known as mechanochemistry. truman.edursc.org For aldol (B89426) condensations leading to precursors of the target molecule, this approach involves the physical mixing of a ketone and an aldehyde with a solid base like sodium hydroxide. rsc.org The intimate contact between the reactants in the solid state can facilitate the reaction, often leading to high yields and reduced waste. cmu.edu

Table 1: Principles of Solvent-Free Aldol Condensation

| Feature | Description | Reference |

|---|---|---|

| Technique | Grinding of solid reactants and a solid catalyst (e.g., NaOH) using a mortar and pestle. | rsc.org |

| Mechanism | Formation of a eutectic liquid phase or reaction at the crystal interfaces. | truman.edu |

| Advantages | Reduced waste, elimination of toxic solvents, high atom economy, often simple work-up. | rsc.orgcmu.edu |

| Applicability | Widely used for Claisen-Schmidt (aldol) condensations to form α,β-unsaturated ketones. | truman.educmu.edu |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity. nih.gov The synthesis of 4-oxo-2-butenoic acids, including the thiophene analogue, is effectively achieved through a microwave-assisted aldol condensation of a methyl ketone with glyoxylic acid. nih.govncl.ac.uk

For aryl and heteroaryl methyl ketones like 2-acetylthiophene (B1664040), the reaction is typically catalyzed by an acid, with p-toluenesulfonic acid (tosic acid) being particularly effective. nih.govncl.ac.uk The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, enabling the condensation and subsequent dehydration to occur in a single, efficient step. This methodology has been shown to be scalable and produces the desired products in moderate to excellent yields. ncl.ac.uk The reaction consistently yields the (E)-isomer stereoselectively, which is a significant advantage for subsequent applications.

Table 2: Microwave-Assisted Synthesis of Aryl 4-Oxo-2-butenoic Acids

| Aryl Ketone | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | Tosic Acid | 100 | 20 | 94 | nih.gov |

| 4-Cyanoacetophenone | Tosic Acid | 120 | 60 | 45 | nih.gov |

| Acetophenone | Tosic Acid | 100 | 20 | 73 | nih.gov |

| 2-Acetylthiophene | Tosic Acid | ~100-120 | ~20-60 | N/A * | nih.govncl.ac.uk |

*Data for 2-acetylthiophene is inferred from general procedures for aryl ketones.

Application of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of greener chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have been explored as alternative reaction media. nih.govnih.gov Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Task-specific ILs, incorporating functional groups such as amines, have been designed to catalyze aldol reactions efficiently. nih.gov These ILs can be recycled and reused multiple times without significant loss of activity, making them a sustainable choice. nih.gov The combination of IL catalysis with microwave irradiation can further enhance reaction rates and yields.

Deep eutectic solvents are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a significantly lower melting point than its individual components. mdpi.com DESs are attractive due to their low cost, low toxicity, and biodegradability. mdpi.com They can function as catalysts themselves, often through hydrogen-bonding interactions, facilitating reactions like aldol condensations. nih.gov While direct application to the synthesis of this compound is an area of ongoing research, their successful use in related condensation reactions suggests high potential. nih.govnih.gov

Table 3: Examples of ILs and DESs in Condensation Reactions

| Solvent/Catalyst Type | Components | Application | Reference |

|---|---|---|---|

| Functionalized Ionic Liquid | Quaternary ammonium (B1175870) or phosphonium (B103445) salts with amine groups | Aldol and Henry reactions | nih.gov |

| Basic Ionic Liquid | 1,3,5-triazine framework with hydroxide anions | Aldol condensation and transesterification | nih.gov |

| Type III DES | Choline Chloride / Lactic Acid | Synthesis of coumarins | mdpi.com |

| Type IV DES | ZnCl₂ / Urea | Synthesis of triaryl-imidazoles | nih.gov |

Heterogeneous Catalysis Integration

The integration of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of sustainable chemistry. In the context of synthesizing this compound, heterogeneous catalysis can be applied to the formation of the key precursor, 2-acetylthiophene.

The Friedel-Crafts acylation of thiophene with acetic anhydride (B1165640) can be effectively catalyzed by solid acids, such as Hβ zeolites. tsijournals.com Zeolites are crystalline aluminosilicates with a porous structure and strong acidic sites, which allows them to function as shape-selective catalysts. Using Hβ zeolite allows for high conversion of thiophene and excellent selectivity for the desired 2-acetylthiophene product under relatively mild conditions. tsijournals.com A major advantage of this process is that the zeolite catalyst can be easily recovered by filtration, regenerated, and reused multiple times without a significant drop in performance. tsijournals.com This approach avoids the large amounts of toxic and corrosive waste generated by traditional homogeneous catalysts like aluminum chloride. While the subsequent aldol condensation step is often performed with homogeneous catalysts, research into solid acid or base catalysts for this transformation is an active area.

Table 4: Heterogeneous Catalysis for 2-Acetylthiophene Synthesis

| Catalyst | Reactants | Temperature (°C) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |

|---|---|---|---|---|---|

| Hβ Zeolite | Thiophene, Acetic Anhydride | 60 | ~99 | 98.6 | tsijournals.com |

| HZSM-5 Zeolite | Thiophene, Acetic Anhydride | 60 | Poor | N/A | tsijournals.com |

| NKC-9 Resin | Thiophene, Acetic Anhydride | 60 | Moderate | Poor Selectivity | tsijournals.com |

Stereoselective Synthesis Approaches

Creating specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. For analogues of this compound, stereoselectivity focuses on controlling the configuration of the chiral center at the C2-hydroxyl group.

One major strategy involves the asymmetric reduction of a precursor molecule. For instance, a related 2-oxo-4-arylbut-3-enoic acid derivative can be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP). researchgate.net This method can produce the corresponding (R)- or (S)-2-hydroxy acid with high enantiomeric excess.

Another approach is the use of chiral auxiliaries or templates during the synthesis. This involves attaching a chiral molecule to one of the reactants, which directs the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. rsc.org Furthermore, the development of chiral organocatalysts offers a metal-free alternative for promoting asymmetric reactions. mdpi.com While the direct, highly stereoselective synthesis of this compound remains a specialized challenge, these established methodologies for related structures provide a clear framework for achieving stereocontrol. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The protons on the thiophene (B33073) ring typically appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing acyl group. rsc.orgimperial.ac.uk Protons closer to the sulfur atom and the carbonyl group will exhibit different shifts due to varying electronic environments. researchgate.net The vinyl proton on the but-2-enoic acid chain would likely appear as a singlet, and its chemical shift would be indicative of its position within the conjugated system. The hydroxyl proton of the enol and the carboxylic acid proton are expected to be broad singlets, with their chemical shifts being concentration and solvent-dependent. For a similar structural moiety in (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid, the carboxylic proton appears as a broad peak at 12.2 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-200 ppm. The carbons of the thiophene ring have characteristic chemical shifts, which are well-documented. chemicalbook.commdpi.com The olefinic carbons of the but-2-enoic acid chain would also show distinct signals, confirming the presence of the double bond. For thiophene itself, the carbon atoms resonate at approximately 125 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | 7.2 - 7.5 | - |

| Thiophene H4 | 7.1 - 7.3 | - |

| Thiophene H5 | 7.6 - 7.9 | - |

| Vinyl CH | 6.5 - 7.0 | 120 - 140 |

| Enol OH | Variable (broad) | - |

| Carboxylic Acid OH | Variable (broad) | - |

| Thiophene C2 | - | 135 - 145 |

| Thiophene C3 | - | 127 - 130 |

| Thiophene C4 | - | 128 - 132 |

| Thiophene C5 | - | 130 - 135 |

| C=O (Ketone) | - | 185 - 195 |

| C=O (Carboxylic Acid) | - | 165 - 175 |

| Olefinic C2 | - | 110 - 120 |

| Olefinic C3 | - | 140 - 150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is anticipated to display several characteristic absorption bands that confirm its structure.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations. The α,β-unsaturated ketone is expected to show a strong absorption band in the region of 1666-1690 cm⁻¹. wpmucdn.comlibretexts.org The carboxylic acid carbonyl group will also exhibit a strong stretching vibration, typically between 1690 and 1760 cm⁻¹. libretexts.org The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The O-H stretch of the enol may also contribute to this broadness.

Vibrations associated with the thiophene ring are also expected. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected in the 1300-1500 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene ring is generally observed in the 600-800 cm⁻¹ range. iosrjournals.org For thiophene-2-carboxylic acid, C-S stretching modes have been observed between 687 and 710 cm⁻¹. iosrjournals.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Thiophene Ring | C-H stretch | ~3100 |

| Ketone (α,β-unsaturated) | C=O stretch | 1666 - 1690 |

| Carboxylic Acid | C=O stretch | 1690 - 1760 |

| Alkene | C=C stretch | 1600 - 1680 |

| Thiophene Ring | C=C stretch | 1300 - 1500 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

| Thiophene Ring | C-S stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, the mass spectrum would provide the mass of the molecular ion (M⁺), confirming its elemental composition.

The fragmentation of the molecular ion upon electron impact would be expected to follow predictable pathways governed by the stability of the resulting fragments. chemguide.co.uk Key fragmentation patterns for this molecule would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. libretexts.orgmiamioh.edu This could lead to the loss of radicals such as •OH (M-17) or •COOH (M-45) from the carboxylic acid moiety. libretexts.org

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, often involving the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (•CHS).

Loss of CO: Decarbonylation, the loss of a carbon monoxide molecule (M-28), is a common fragmentation pathway for aromatic ketones. miamioh.edu

McLafferty Rearrangement: While less likely given the structure, if there were a suitable gamma-hydrogen, a McLafferty rearrangement could occur, leading to a characteristic neutral loss.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, providing strong corroborative evidence for the proposed constitution.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 198 |

| [M-OH]⁺ | Loss of hydroxyl radical | 181 |

| [M-COOH]⁺ | Loss of carboxyl radical | 153 |

| [M-CO]⁺ | Loss of carbon monoxide | 170 |

| [C₄H₃S-CO]⁺ | Thienoyl cation | 111 |

| [C₄H₄S]⁺ | Thiophene radical cation | 84 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, XRD reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 4: Representative Crystallographic Data for Thiophene-2-carboxylic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.106 |

| b (Å) | 14.299 |

| c (Å) | 16.092 |

| Z | 4 |

| Hydrogen Bonding | O-H···O intermolecular hydrogen bonds forming dimers |

Data for thiophene-2-carboxylic acid is presented as a representative example. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of its conjugated system.

The extended conjugation involving the thiophene ring, the carbon-carbon double bond, and the carbonyl group will result in strong π → π* transitions, likely appearing as a high-intensity absorption band at longer wavelengths compared to the individual chromophores. nii.ac.jp Thiophene itself has a primary absorption band around 235 nm. nii.ac.jp The presence of the conjugated system in the title compound is expected to cause a bathochromic (red) shift of this absorption maximum. wiley.com

The carbonyl group also possesses non-bonding (n) electrons, which can be excited to an anti-bonding π* orbital. This n → π* transition is typically of lower intensity and appears at a longer wavelength than the π → π* transition. youtube.com For α,β-unsaturated ketones, the n → π* transition is often observed as a shoulder on the more intense π → π* band. researchgate.netacs.org The solvent can influence the position of these absorption bands; polar solvents tend to cause a hypsochromic (blue) shift of n → π* transitions and a bathochromic shift of π → π* transitions.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) and Electronic Transitions for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) | Relative Intensity |

| π → π | Thiophene and conjugated system | 250 - 320 | High |

| n → π | Carbonyl group | 300 - 350 | Low |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule. This analysis is derived from X-ray diffraction data and provides a graphical representation of the regions of close contact between neighboring molecules.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding the forces that govern its crystal packing. The analysis generates a 3D surface around the molecule, which is color-coded to indicate different types of intermolecular contacts. Red spots on the surface highlight close contacts, which are typically associated with hydrogen bonds. Blue regions represent areas with weaker or no significant intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comscispace.com It is widely employed to calculate various molecular properties, including geometric, electronic, and spectroscopic parameters. mdpi.comepa.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comopenaccesspub.org

Geometry optimization is a fundamental computational procedure aimed at finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com This process calculates bond lengths, bond angles, and dihedral angles that define the molecular conformation.

For a molecule like 2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid, optimization would reveal the planarity of the butenoic acid chain, the orientation of the thiophene (B33073) ring relative to the rest of the molecule, and the conformation of the hydroxyl and carboxylic acid groups. Studies on structurally related compounds, such as (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, have utilized crystallographic data to determine these parameters experimentally, which can then be compared with DFT-optimized geometries. researchgate.netresearchgate.net Such analyses often show a high degree of correlation between theoretical predictions and experimental results. The molecular conformation is often stabilized by intramolecular hydrogen bonds, for instance between a hydroxyl group and a nearby oxygen atom, forming a stable ring motif. researchgate.netresearchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for a Thiophene Derivative (Example Data) This table presents example data from a related thiophene structure to illustrate typical results from geometry optimization, as specific data for the title compound is not available.

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-S (thiophene) | 1.72 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-S-C (thiophene) | 92.5° |

| Bond Angle | O=C-C | 121.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. openaccesspub.org A smaller energy gap suggests higher reactivity. nih.gov

In a DFT analysis of this compound, the HOMO density would likely be distributed over the electron-rich thiophene ring and the π-system of the butenoic acid chain. The LUMO would likely be centered on the electron-deficient carbonyl and carboxylic acid groups. This distribution dictates the molecule's behavior in chemical reactions. For instance, studies on other thiophene-containing compounds have used HOMO-LUMO analysis to understand their electronic transitions and reactivity. nih.govnih.gov

Table 2: Example Frontier Molecular Orbital Energies (Illustrative Data) This table shows representative data to illustrate the output of an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -10.37 |

| LUMO Energy | 1.40 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. openaccesspub.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). The stabilization energy (E2) associated with these interactions quantifies their strength. researchgate.net

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ymerdigital.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electronegative, susceptible to electrophilic attack), while blue indicates regions of positive potential (electropositive, susceptible to nucleophilic attack). Green represents neutral or zero potential areas. ymerdigital.com

For the title compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an acidic site. Such maps are crucial for understanding intermolecular interactions and predicting how a molecule will interact with biological receptors or other reactants. ymerdigital.com

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of functional groups (e.g., stretching, bending, and torsional modes). mdpi.comopenaccesspub.org These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure. epa.gov Calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. epa.gov

A vibrational analysis of this compound would predict characteristic frequencies for key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretches of the ketone and carboxylic acid, C=C stretching in the butenoic chain, and various vibrations associated with the thiophene ring. mdpi.comopenaccesspub.org

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups (Example Data) This table presents typical vibrational frequency assignments derived from DFT calculations for a related molecule.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3570 |

| C=O Stretch | Carboxylic Acid | 1763 |

| C=C Stretch | Alkene | 1633 |

| C-S Stretch | Thiophene | 1127 |

DFT calculations can also be used to predict the thermodynamic properties of a molecule at a given temperature and pressure. researchgate.net Key parameters such as total energy, enthalpy (H), Gibbs free energy (G), entropy (S), and heat capacity (Cv) can be computed from the vibrational frequencies and other molecular data. researchgate.net These properties are essential for understanding the stability of the molecule and the energetics of reactions in which it participates.

For this compound, these calculations would provide quantitative data on its stability and how its energy changes with temperature. Such thermodynamic data are crucial for predicting reaction equilibria and spontaneity. researchgate.net

NMR Chemical Shift Prediction

While specific experimental and fully detailed theoretical NMR spectral data for this compound are not extensively published, predictions can be made based on its structural moieties and computational methods. Theoretical NMR chemical shift predictions, typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with Density Functional Theory (DFT), are invaluable for structure verification.

For this compound, the following characteristic chemical shifts would be anticipated:

1H NMR: Protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The vinyl proton on the butenoic acid chain would likely resonate downfield due to the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups. The enolic hydroxyl proton and the carboxylic acid proton would exhibit broad signals with variable chemical shifts depending on solvent and concentration, though they are often found significantly downfield (>10 ppm).

13C NMR: Carbonyl carbons (C4-keto and C1-carboxyl) are the most deshielded, with expected resonances in the range of 160-190 ppm. The carbons of the C=C double bond would appear around 120-150 ppm, while the thiophene ring carbons would also fall within the aromatic region.

The structures of various derivatives and related compounds of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid have been confirmed using 1H and 13C NMR spectroscopy, validating the expected positions of key functional groups. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| 1H | Thiophene-H | 7.0 - 8.0 |

| Vinyl-H | 6.0 - 7.0 | |

| Enol-OH | Variable (often >10) | |

| Carboxyl-OH | Variable (often >10) | |

| 13C | C=O (Keto) | 180 - 190 |

| C=O (Carboxyl) | 165 - 175 | |

| C=C (Olefinic) | 120 - 150 | |

| Thiophene-C | 125 - 145 |

Note: These are estimated values based on typical chemical shifts for the respective functional groups.

Molecular Dynamics Simulations

To date, specific molecular dynamics (MD) simulation studies focusing on the conformational behavior and intermolecular interactions of this compound have not been extensively reported in scientific literature. Such simulations would be highly valuable for understanding how the molecule behaves in a biological or solution-phase environment. MD studies could elucidate the flexibility of the butenoic acid chain, the rotational freedom around its single bonds, and the stability of intramolecular hydrogen bonds. Furthermore, simulations in aqueous solution could model the hydration of the molecule and its interactions with water, providing insight into its solubility and transport properties.

Conformational Analysis and Isomerism

The structural complexity of this compound allows for various forms of isomerism, which can be investigated through computational conformational analysis.

The presence of a carbon-carbon double bond (C2=C3) in the butenoic acid moiety gives rise to geometric isomerism (Z/E isomerism). The relative stability of the Z and E isomers is determined by steric hindrance and potential intramolecular interactions.

E-isomer: The carboxyl and the thiophene-acyl groups are on opposite sides of the double bond.

Z-isomer: These groups are on the same side of the double bond.

Computational studies on related 4-oxo-but-2-enoic acid derivatives often show a preference for the E-isomer due to reduced steric clash. researchgate.net However, the Z-isomer of this compound could be stabilized by a strong intramolecular hydrogen bond between the C2-hydroxyl group and the C4-keto oxygen, forming a stable six-membered pseudo-ring. The energy difference between these isomers is typically small, suggesting a possible equilibrium in solution.

This molecule can exhibit several tautomeric forms due to the presence of keto and enol functionalities.

Keto-Enol Tautomerism: The primary form is the enol tautomer presented (2-hydroxy-but-2-enoic acid). However, it exists in equilibrium with its keto tautomer, 2,4-dioxo-4-(thiophen-2-yl)butanoic acid. The enol form is significantly stabilized by the formation of an α,β-unsaturated system conjugated with the thiophene ring, as well as potential intramolecular hydrogen bonding.

Ring-Chain Tautomerism: A second possibility is ring-chain tautomerism, where the C2-hydroxyl group undergoes a nucleophilic attack on the C4-keto carbon, leading to a cyclic hemiacetal, specifically a 5-hydroxy-5-(thiophen-2-yl)furan-2(5H)-one derivative. Studies on analogous 2,4-dioxobutanoic acid derivatives have shown that they can exist as a mixture of the open-chain enol form and this cyclic furanone form in solution. researchgate.net

Theoretical Studies of Chemical Reactivity

Theoretical studies based on DFT can quantify the chemical reactivity of the molecule through various descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO).

Reactivity descriptors provide a framework for understanding the molecule's behavior in chemical reactions.

Hardness (η) and Softness (S): These concepts from Hard and Soft Acids and Bases (HSAB) theory can be quantified from the HOMO-LUMO energy gap. A large gap implies high hardness and low reactivity, while a small gap suggests high softness and greater reactivity.

Electrophilicity (ω) and Nucleophilicity (N): The electrophilicity index measures the ability of a species to accept electrons, while nucleophilicity measures its ability to donate them.

For this compound, the α,β-unsaturated ketone system is a key feature. The C3 position is a soft electrophilic center, making it susceptible to nucleophilic attack by soft nucleophiles, such as thiols, in a Michael addition reaction. researchgate.net The carbonyl oxygen atoms and the hydroxyl oxygen are hard nucleophilic centers, prone to reacting with hard electrophiles like protons. The thiophene ring can act as a nucleophile in electrophilic aromatic substitution reactions.

Table 2: Predicted Reactive Sites and Their Nature

| Site | Functional Group | Predicted Reactivity |

| C3 | α,β-Unsaturated System | Soft Electrophile (Michael Acceptor) |

| C4 | Keto Carbonyl | Hard Electrophile |

| O atoms | Carbonyls, Hydroxyls | Hard Nucleophiles |

| Thiophene Ring | Aromatic System | Nucleophile |

Reaction Pathway Prediction and Transition State Analysis

The prediction of reaction pathways and the analysis of transition states are fundamental aspects of computational chemistry that help in understanding the mechanisms of chemical reactions. For this compound, a molecule with multiple functional groups, several reaction pathways, such as tautomerism and addition reactions, can be computationally investigated.

Theoretical Framework:

Transition state theory (TST) is a cornerstone for understanding reaction rates. github.iofiveable.mefiveable.me It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state. fiveable.mefiveable.me Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. github.io The energy difference between the reactants and the transition state represents the activation energy barrier, which is a critical determinant of the reaction rate. fiveable.me

Potential Reaction Pathways for this compound:

One of the most relevant reaction pathways for this molecule is keto-enol tautomerism . comporgchem.commasterorganicchemistry.comlibretexts.org The compound possesses both a ketone and an enol-like moiety, allowing for the potential interconversion between different tautomeric forms. Computational methods, particularly density functional theory (DFT), can be employed to model this process. orientjchem.org Such studies would involve:

Geometry optimization of the different tautomers to determine their relative stabilities.

Transition state searches to locate the structure of the activated complex connecting the tautomers.

Calculation of the activation energy barrier , which provides insight into the rate of tautomerization. orientjchem.org

For instance, computational studies on similar systems have shown that the stability of keto and enol forms can be significantly influenced by the solvent environment, a factor that can be modeled using continuum solvent models. orientjchem.org

Another area of investigation is the reactivity of the α,β-unsaturated carbonyl system towards nucleophilic addition. rsc.orguobabylon.edu.iqlibretexts.org Computational studies can predict whether a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon is more favorable. libretexts.org This is achieved by calculating the activation barriers for both pathways. The nature of the nucleophile and the electronic properties of the substrate, which can be assessed using computational descriptors, play a crucial role in determining the regioselectivity of the reaction. uobabylon.edu.iq

Computational Approaches to Structure-Activity Relationships (Theoretical Aspects)

Computational methods are invaluable in drug discovery for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR). azolifesciences.comneuroquantology.com For this compound, these approaches can guide the design of analogs with potentially enhanced biological activities.

Ligand Efficiency Studies

Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size. dundee.ac.ukwikipedia.orgnih.gov It is a valuable tool in the early stages of drug discovery for selecting and optimizing lead compounds. dundee.ac.uk The goal is to maximize binding affinity while minimizing molecular size and other undesirable properties like lipophilicity. dundee.ac.uk

Several ligand efficiency indices have been proposed, with the most common being:

Ligand Efficiency (LE): Calculated as the binding energy per non-hydrogen atom. wikipedia.org

Binding Efficiency Index (BEI): Relates the binding affinity (pKi, pKd, or pIC50) to the molecular weight. wikipedia.org

Surface-Binding Efficiency Index (SEI): Correlates the binding affinity with the polar surface area. wikipedia.org

The application of these metrics can be illustrated with a hypothetical example for this compound, assuming it exhibits inhibitory activity against a particular enzyme.

| Metric | Formula | Hypothetical Value for this compound |

| Molecular Weight (MW) | - | 198.20 g/mol |

| Heavy Atom Count (HAC) | - | 13 |

| pIC50 | -log(IC50) | 6.0 (assuming an IC50 of 1 µM) |

| Ligand Efficiency (LE) | 1.4 * (pIC50) / HAC | 0.65 |

| Binding Efficiency Index (BEI) | pIC50 / (MW in kDa) | 30.27 |

This table is for illustrative purposes only, using hypothetical activity data.

By comparing these values with those of other compounds, researchers can prioritize molecules that exhibit higher efficiency, suggesting a more optimal fit to the target protein. dundee.ac.uknih.govmtak.hu

Correlation with Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.nettandfonline.com This is achieved by correlating biological activity with various calculated molecular descriptors. ucsb.eduprotoqsar.com

For thiophene derivatives, QSAR models have been developed to predict various biological activities, such as anti-inflammatory and anticancer effects. nih.gov These models typically employ a range of computational descriptors that can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edu These are crucial for understanding reactivity and intermolecular interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various topological indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching. nih.gov

A typical QSAR study on a series of analogs of this compound would involve calculating these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govtandfonline.com The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.

Below is a table of commonly used computational descriptors in QSAR studies.

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | Govern electrostatic interactions, reactivity, and the ability to participate in charge-transfer processes. ucsb.edu |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influence how a molecule fits into a binding site and its overall size. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines membrane permeability and distribution in biological systems. |

| Topological | Connectivity Indices, Shape Indices | Quantify molecular size, shape, and degree of branching. nih.gov |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Crucial for specific interactions with biological targets. |

By systematically modifying the structure of this compound and calculating these descriptors, a robust QSAR model could be developed to guide the design of more potent analogs.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Development

The development of robust chromatographic methods is central to the study of 2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, ionization potential, and volatility. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools that can be optimized for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for various separation modes to be employed, depending on the specific analytical challenge.

Reversed-phase chromatography (RPC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like this compound. In RPC, a nonpolar stationary phase is used with a polar mobile phase.

While specific methods for this compound are not extensively documented in publicly available literature, methodology for structurally analogous compounds, such as 4-oxo-4-phenyl-2-butenoic acid, can provide a strong starting point for method development. For instance, a reversed-phase HPLC method for a similar compound utilizes a Newcrom R1 column. The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive to control the ionization of the acidic functional group and improve peak shape. For applications requiring mass spectrometry detection, phosphoric acid is typically replaced with a volatile modifier like formic acid.

Table 1: Illustrative Reversed-Phase HPLC Parameters for a Structurally Similar Compound

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Analysis of 4-oxo-4-phenyl-2-butenoic acid |

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.

For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This technique facilitates the retention of polar analytes. Given the presence of a carboxylic acid and a hydroxyl group, this compound possesses sufficient polarity to be a candidate for HILIC-based separation, particularly if it needs to be separated from less polar matrix components.

Ion chromatography is a specialized technique for the separation of ionic species. The carboxylic acid group of this compound can exist in its anionic carboxylate form, making it amenable to analysis by anion-exchange chromatography. This technique would be particularly useful for the analysis of the compound in aqueous samples where it may be present as a salt. The separation is based on the reversible interaction between the anionic analyte and a positively charged stationary phase. Elution is typically achieved by increasing the concentration of a competing anion in the mobile phase.

Mixed-mode liquid chromatography columns offer a combination of separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. For a multifunctional compound like this compound, which has both nonpolar (thiophene ring) and ionizable (carboxylic acid) moieties, mixed-mode chromatography can provide unique selectivity and improved retention. Columns such as Newcrom A, AH, B, and BH are examples of mixed-mode columns that combine reversed-phase characteristics with either positive or negative ion-pairing groups on the stationary phase. This dual retention mechanism can be advantageous for complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation, owing to the presence of the carboxylic acid and hydroxyl groups.

To make the compound suitable for GC analysis, a derivatization step is typically required. This process involves chemically modifying the polar functional groups to increase the analyte's volatility and thermal stability. Common derivatization reagents for carboxylic acids and hydroxyl groups include silylating agents (e.g., BSTFA, TMCS) or alkylating agents (e.g., diazomethane, alkyl chloroformates). After derivatization, the resulting ester and ether derivatives are more amenable to GC separation and subsequent mass spectrometric detection.

Table 2: Potential GC-MS Analysis Strategy

| Step | Description |

| 1. Derivatization | Reaction with a silylating or alkylating agent to convert the carboxylic acid and hydroxyl groups into more volatile derivatives. |

| 2. GC Separation | Separation of the derivatized analyte from other components on a capillary GC column (e.g., 5% phenyl methyl siloxane). |

| 3. MS Detection | Detection and identification of the derivatized compound based on its mass spectrum and retention time. |

The mass spectrometer provides valuable structural information, allowing for confident identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS)

Liquid chromatography coupled with mass spectrometry stands as a premier technique for the analysis of specific organic compounds like this compound. This hybrid method leverages the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for quantifying trace levels of compounds. researchgate.net The process involves the separation of the target analyte from other components in the sample via HPLC, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer first isolates the parent ion (precursor ion) of the compound, which is then fragmented to produce characteristic product ions. This specific transition from precursor to product ion is monitored, providing a high degree of certainty in both identification and quantification, minimizing matrix interference. researchgate.netmdpi.com

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) is particularly valuable for its high mass accuracy. researchgate.net After separation by LC, the TOF analyzer measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a flight tube. This allows for the determination of the elemental composition of the analyte with high precision, which is crucial for identifying unknown compounds or confirming the identity of target analytes in complex samples. mdpi.com

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a crucial step to isolate this compound from complex matrices such as biological fluids, environmental samples, or food products. researchgate.net The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized technique for sample cleanup and concentration prior to chromatographic analysis. researchgate.net The methodology involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. The selection of the appropriate SPE sorbent and elution solvents is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. researchgate.net

Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process. Key parameters are assessed to demonstrate its performance.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of accuracy and precision. semanticscholar.org These parameters are fundamental for determining the sensitivity of an analytical method. For instance, a validated HPLC method for a different organic compound reported an LOQ of 0.02 µg/mL. nih.gov

| Parameter | Definition | Typical Assessment Method |

| LOD | The lowest analyte concentration that can be reliably distinguished from background noise. | Signal-to-Noise ratio (S/N) of 3:1 |

| LOQ | The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1 |

Accuracy and Precision (Repeatability, Reproducibility)

Accuracy refers to the closeness of a measured value to the true or accepted value, often expressed as a percentage recovery. Precision measures the degree of agreement among a series of individual measurements under prescribed conditions and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com

Repeatability (Intra-day precision) : The precision of the method when performed by the same analyst on the same instrument over a short period.

Reproducibility (Inter-day precision) : The precision of the method when performed over a longer period, such as on different days or by different analysts. nih.gov

In validation studies for other compounds, intra- and inter-day precision values of less than 2% to 3.58% RSD have been reported, indicating high methodological precision. mdpi.comnih.gov

| Parameter | Definition | Common Acceptance Criteria |

| Accuracy | Closeness of the measured result to the true value. | Typically 80-120% recovery for complex matrices. |

| Precision | Degree of scatter between a series of measurements. | RSD or CV ≤ 15% (≤ 20% at LOQ). |

Linearity and Range

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the resulting calibration curve, with values greater than 0.99 being desirable. semanticscholar.orgnih.gov The range is the interval between the upper and lower concentration levels for which the method has demonstrated acceptable linearity, accuracy, and precision. semanticscholar.org

| Parameter | Definition | Common Acceptance Criteria |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (R²) > 0.99 |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the concentrations of the lowest (LOQ) and highest standards in the linear curve. |

Recovery Studies

Recovery studies are fundamental in the validation of an analytical method, ensuring that the quantification of an analyte is not significantly affected by the sample matrix or the extraction procedure. These studies determine the percentage of the analyte that is successfully recovered from a sample after all analytical steps have been completed.

While specific recovery data for this compound is not extensively documented in publicly available literature, the recovery of structurally related organic and thiophene-based acids is well-established, typically through high-performance liquid chromatography (HPLC) methods. These studies provide a strong indication of the expected recovery for the target compound.

For instance, validation studies of HPLC methods for various organic acids in different matrices have demonstrated high recovery rates. In the analysis of animal feed, the recovery of eight different organic acids ranged from 76.3% to 99.2%. Similarly, the analysis of organic acids in wine after solid-phase extraction showed recoveries between 98.3% and 103%. In more complex matrices like soil and fruit, the recoveries of ten organic acids were found to be in the range of 85.7% to 110.5%.

The general procedure for a recovery study involves spiking a blank matrix with a known concentration of the analyte standard. This "spiked" sample is then subjected to the full analytical procedure, including extraction, and the final measured concentration is compared to the initial known concentration. The recovery is calculated as a percentage.

Table 1: Illustrative Recovery Data for Analogous Organic Acids in Various Matrices

| Matrix | Analytical Method | Analyte Type | Recovery Range (%) |

| Animal Feed | HPLC-UV | Various Organic Acids | 76.3 - 99.2 |

| Wine | RP-HPLC | Various Organic Acids | 98.3 - 103 |

| Soil and Fruit | RP-HPLC & HILIC | Various Organic Acids | 85.7 - 110.5 |

This table presents data from studies on analogous compounds to illustrate typical recovery ranges and is not specific to this compound.

These high recovery values in analogous compounds suggest that a well-optimized HPLC method for this compound would likely yield similarly high and acceptable recovery rates, typically expected to be within the 98-102% range for pharmaceutical analysis.

Spectrophotometric Approaches (Limitations and Specificity)

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used analytical technique for the quantification of organic compounds. It is based on the principle that molecules absorb light at specific wavelengths. For this compound, the presence of the thiophene (B33073) ring and the conjugated system of the but-2-enoic acid moiety results in characteristic UV absorption.

However, while spectrophotometric methods are simple and cost-effective, they are not without limitations, especially concerning specificity.

Limitations:

Interference from Excipients and Impurities: In a formulated product, other components (excipients) or impurities with similar chromophores can absorb at the same wavelength as the target analyte, leading to inaccurate quantification.

Lack of Selectivity for Similar Compounds: Spectrophotometry may not be able to distinguish between structurally similar compounds that have overlapping absorption spectra. This is a significant drawback when analyzing samples that may contain related substances or degradation products.

Matrix Effects: The chemical environment of the sample matrix can influence the absorbance of the analyte. Factors such as pH, solvent polarity, and the presence of other substances can cause shifts in the absorption maximum and changes in molar absorptivity. For α-keto acids, changes in pH can significantly alter the UV absorption spectrum.

Stray Light: The presence of stray light in the spectrophotometer can lead to measurement errors, particularly at high absorbance values.

Specificity:

The specificity of a spectrophotometric method refers to its ability to measure the analyte of interest accurately in the presence of other components. For this compound, achieving high specificity with spectrophotometry alone can be challenging. The thiophene nucleus is a common chromophore in many organic molecules, and the α,β-unsaturated keto-acid system also contributes to UV absorption.

To enhance the specificity of a spectrophotometric analysis, several strategies can be employed:

Derivative Spectrophotometry: This technique involves calculating the derivative of the absorption spectrum, which can help to resolve overlapping peaks and reduce the impact of background interference.

Wavelength Selection: Careful selection of the measurement wavelength, often at the absorption maximum (λmax), can help to minimize interference from other components if their spectra are sufficiently different.

Chemical Derivatization: In some cases, the analyte can be chemically modified to produce a new compound with a unique and more intense absorption spectrum at a different wavelength, thereby reducing interference. For α-keto acids, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can be used to form colored hydrazones that can be quantified in the visible region, away from potential UV-absorbing interferences.

Despite these strategies, for regulatory purposes and in complex mixtures, spectrophotometric methods are often used in conjunction with a separation technique like HPLC to ensure the required level of specificity and accuracy.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of 2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid and its Derivatives

The reactivity of this butenoic acid scaffold is a subject of significant research, particularly its ability to form and break heterocyclic rings and undergo addition reactions.

Derivatives of this compound, particularly those with a nucleophilic amino group at the C2 position, readily undergo intramolecular cyclization. For instance, 4-Aryl-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acids, which are structurally analogous to the title compound, cyclize in the presence of propionic anhydride (B1165640). This reaction proceeds via the attack of the enamine nitrogen onto the carboxylic acid group, leading to the formation of a five-membered furanone ring. The resulting products are substituted 2-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. This type of cyclization is a key step in creating complex heterocyclic systems from linear precursors.

Similarly, studies on substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids have shown that they undergo intramolecular cyclization to yield substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates.

| Reactant Derivative | Reagent/Condition | Product |

|---|---|---|

| 4-Aryl-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid | Propionic anhydride | 2-((2-Oxo-5-aryl-furan-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |

| 4-(Het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid | Not specified | Ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylate |

The furanone rings formed through the intramolecular cyclization of butenoic acid derivatives can be reopened through decyclization reactions. This process is essentially the reverse of the cyclization, often initiated by a nucleophile. For example, substituted 2-((2-oxo-5-phenylfuran-3(2H)-ylidene)-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reacts with alcohols in a ring-opening reaction. The alcohol attacks the carbonyl group of the furanone ring, leading to the cleavage of the ester bond and the formation of the corresponding open-chain 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates. researchgate.net

This reactivity highlights the reversible nature of the cyclization-decyclization process and provides a synthetic route to functionalized butenoates from their cyclic furanone precursors. researchgate.netresearchgate.net Similar ring-opening reactions have been observed when using primary amines as nucleophiles, which results in the formation of N-substituted 4-oxobut-2-enamides. researchgate.net

While the aromatic thiophene (B33073) ring is generally more susceptible to electrophilic substitution, the butenoic acid chain of the title compound is highly reactive towards nucleophiles. pharmaguideline.com The α,β-unsaturated carbonyl system acts as an excellent Michael acceptor, making the C3 position electrophilic and susceptible to conjugate addition (a type of nucleophilic addition).

The reaction of 4-oxo-enoates with nucleophiles like nitroalkanes is a well-established method for forming new carbon-carbon bonds. researchgate.netrsc.org This Michael addition proceeds by the attack of a carbanion (derived from the nitroalkane) on the β-carbon of the enoate, leading to the formation of a functionalized γ-keto ester or acid. This reaction is fundamental in synthetic organic chemistry for building more complex molecular skeletons. Although direct examples involving this compound are specialized, its 4-oxo-enoate core structure ensures it follows this reaction pattern. The reactivity can be harnessed to synthesize a variety of derivatives by choosing different nucleophiles. researchgate.netresearchgate.net

Role of Catalysis in Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound and its analogs. Both organocatalysts and metal-based catalysts have been employed to achieve specific synthetic outcomes.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of 4-oxo-enoates, organocatalysts are particularly effective in promoting asymmetric Michael additions, allowing for the synthesis of chiral molecules with high enantioselectivity. rsc.org

Chiral primary or secondary amines (such as derivatives of proline) and thiourea-based catalysts are commonly used. researchgate.netresearchgate.net The mechanism typically involves the formation of a transient intermediate between the catalyst and the substrate. For example, a chiral amine catalyst can react with the carbonyl group of the 4-oxo-enoate to form an enamine or activate the system via hydrogen bonding, which then stereoselectively reacts with the nucleophile. nih.gov This approach has been successfully used for the Michael addition of nitroalkanes to 4-oxo-enoates, yielding chiral γ-keto esters with up to 98% enantiomeric excess (ee). researchgate.netrsc.org

| Reaction Type | Michael Acceptor | Nucleophile | Catalyst Type | Outcome |

|---|---|---|---|---|

| Asymmetric Michael Addition | 4-Oxo-enoate | Nitroalkane | Chiral Amine / Thiourea | Functionalized chiral γ-keto esters (up to 98% ee) |

| Enantioselective Oxy-Michael Addition | γ-Hydroxy-α,β-enone | Boronic acid hemiester (Hydroxide synthon) | Chiral Amine | Chiral β-hydroxy-ketones (up to 94% ee) |

Metal catalysts are widely used in the synthesis and functionalization of thiophene-containing compounds. These catalysts can facilitate reactions that are otherwise difficult to achieve, often with high efficiency and selectivity.

Palladium catalysts are effective in promoting cyclization reactions. For instance, the heterocyclodehydration of 1-mercapto-3-yn-2-ols, which are precursors to the thiophene butenoic acid skeleton, can be catalyzed by a system of PdI₂ and KI to form substituted thiophenes. nih.gov Other metals have also been employed in novel synthetic routes. Copper(I)-catalyzed reactions of haloalkynes with a sulfur source provide a regioselective pathway to substituted thiophenes. nih.gov Furthermore, rhodium catalysts have been used to generate thiavinyl carbenes from 1,2,3-thiadiazoles, which then undergo [3+2] cycloaddition with alkynes to produce fully substituted thiophene derivatives. nih.govbohrium.com These metal-catalyzed methods are crucial for constructing the core thiophene ring system found in the title compound and its analogs.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reaction rates, equilibria, and the energetic pathway of a chemical transformation involving this compound. While specific studies exclusively focusing on this compound are limited, valuable information can be inferred from investigations of structurally similar molecules, such as other α,β-unsaturated keto acids and thienyl-containing compounds.

Eyring Analysis

A comprehensive Eyring analysis for reactions involving this compound is not extensively documented in the current scientific literature. However, kinetic studies on analogous systems, such as the oxidation of 4-oxo-4-phenyl butanoic acid, provide a framework for understanding the thermodynamic parameters that would govern the reactivity of the title compound. derpharmachemica.comscholarsresearchlibrary.com An Eyring analysis involves determining the activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—by studying the temperature dependence of the reaction rate constant.

For a hypothetical reaction, the Eyring equation would be applied:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

By plotting ln(k/T) against 1/T, a linear relationship is expected, from which ΔH‡ and ΔS‡ can be derived. These parameters would offer insights into the transition state of reactions involving this compound. For instance, a large negative ΔS‡ would suggest a highly ordered transition state, which is common in bimolecular reactions.

Table 1: Hypothetical Thermodynamic Activation Parameters for a Reaction of an α,β-Unsaturated Keto Acid

| Parameter | Value | Interpretation |

| Enthalpy of Activation (ΔH‡) | (Value) kJ/mol | Energy barrier of the reaction. |